Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide
Beschreibung
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrolidinium core with various functional groups attached, making it a subject of interest in various scientific fields.
Eigenschaften
CAS-Nummer |
26058-52-6 |
|---|---|
Molekularformel |
C18H25BrN2O2S2 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2,2-dithiophen-2-ylacetamide;bromide |
InChI |
InChI=1S/C18H25N2O2S2.BrH/c1-19(9-12-20(2)10-3-4-11-20)17(21)18(22,15-7-5-13-23-15)16-8-6-14-24-16;/h5-8,13-14,22H,3-4,9-12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MOAOBWHSIHVXRC-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidinium core, followed by the introduction of the thienyl groups and the hydroxy-N-methylacetamido moiety. The final step involves the addition of the bromide ion to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidinium, 1-(2-(alpha,alpha-di(2-thienyl)-alpha-hydroxy-N-methylacetamido)ethyl)-1-methyl-, bromide can be compared with other similar compounds, such as:
Pyrrolidinium derivatives: These compounds share the pyrrolidinium core but differ in their functional groups, leading to variations in their properties and applications.
Thienyl-containing compounds: These compounds contain thienyl groups and may exhibit similar chemical reactivity and biological activities.
N-methylacetamido derivatives: These compounds have the N-methylacetamido moiety and may have comparable biological effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
